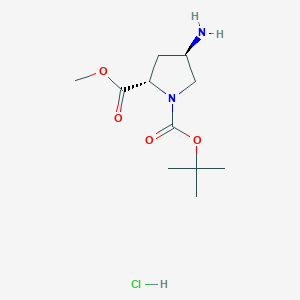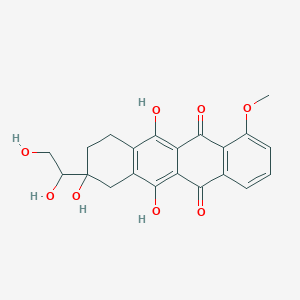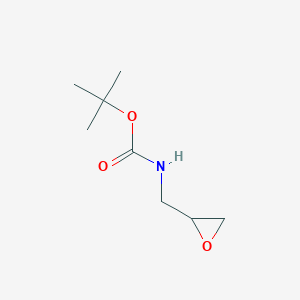
N-phenethylbenzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-Phenethylbenzamide is characterized by its molecular formula C15H15NO. It has an average mass of 225.286 Da and a monoisotopic mass of 225.115356 Da .Physical And Chemical Properties Analysis
N-Phenethylbenzamide has a density of 1.1±0.1 g/cm3, a boiling point of 439.0±24.0 °C at 760 mmHg, and a flash point of 264.3±7.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.88 .Wissenschaftliche Forschungsanwendungen
Inhibition of Amyloid-beta (Aβ42) Aggregation
N-phenethylbenzamide has been used in the design and synthesis of derivatives that act as inhibitors of amyloid-beta (Aβ42) aggregation . This aggregation is a known factor in Alzheimer’s disease, a neurodegenerative disorder that significantly hampers the function of the central nervous system, especially the brain regions of learning and memory .
The derivatives were designed by replacing the α,β-unsaturated linker region of chalcone with an amide bioisostere . The Aβ42 aggregation inhibition properties of these benzamide derivatives were evaluated using various methods, including the thioflavin T (ThT)-based fluorescence aggregation kinetics assay, transmission electron microscopy (TEM) studies, Aβ42-induced cytotoxicity assay in mouse hippocampal neuronal HT22 cell lines, fluorescence live cell imaging, and computational modelling studies using a pentamer model of Aβ42 .
Antimicrobial Activity
N-phenethylbenzamide derivatives have been isolated from the stems of Piper betle L. and evaluated for their antimicrobial activity . These compounds were found to exhibit potential antimicrobial activity against several microorganisms, including S. flexneri, L. monocytogenes, methicillin-resistant S. aureus, and vancomycin-resistant E. faecalis .
The structures of these derivatives were determined using HR-ESI-MS and NMR spectroscopic methods . Their inhibitory effects on the growth of these microorganisms were evaluated, with minimum inhibitory concentration (MIC) values in the range of 16–32 µg/mL .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Phenethylbenzamide primarily targets the aggregation of amyloid-beta (Aβ42) peptides . These peptides play a significant role in the pathophysiology of Alzheimer’s disease, a neurodegenerative disorder that significantly hampers the function of the central nervous system, especially the brain regions of learning and memory .
Mode of Action
N-Phenethylbenzamide interacts with its targets by inhibiting the aggregation of Aβ42 peptides . This inhibition is achieved by replacing the α,β-unsaturated linker region of chalcone with an amide bioisostere . The compound’s interaction with its targets leads to changes in the aggregation properties of Aβ42, thereby mitigating Aβ42-induced neurotoxicity .
Biochemical Pathways
The biochemical pathway affected by N-Phenethylbenzamide is the aggregation pathway of Aβ42 peptides . The Aβ42 peptide, formed after the proteolytic degradation of the amyloid precursor protein, undergoes rapid self-assembly and aggregation to form the senile plaques found in Alzheimer’s disease patient brains . By inhibiting this aggregation, N-Phenethylbenzamide can potentially provide therapeutic benefits to Alzheimer’s disease patients .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its ability to inhibit aβ42 aggregation and mitigate aβ42-induced neurotoxicity .
Result of Action
The molecular and cellular effects of N-Phenethylbenzamide’s action include the inhibition of Aβ42 aggregation and the mitigation of Aβ42-induced neurotoxicity . These effects have been observed in studies using the thioflavin T (ThT)-based fluorescence aggregation kinetics assay, transmission electron microscopy (TEM) studies, and Aβ42-induced cytotoxicity assay in mouse hippocampal neuronal HT22 cell lines .
Action Environment
It is known that the compound can be extracted from liriodendron tulipifera , suggesting that its production and availability may be influenced by environmental conditions affecting this plant species.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRGGJTJDTVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186443 | |
| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethylbenzamide | |
CAS RN |
3278-14-6 | |
| Record name | N-Phenethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3278-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3278-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, N-(2-phenylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding N-phenethylbenzamide in Piper betle stems?
A: While N-phenethylbenzamide has been previously identified in the Saururaceae family [], this research marks its first reported isolation from Piper betle stems []. This discovery suggests a broader distribution of this compound in the plant kingdom and opens avenues for exploring its potential bioactivities further.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)








![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)
